molecular formula C12H13NO2 B14561661 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 61755-36-0

3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B14561661
CAS No.: 61755-36-0
M. Wt: 203.24 g/mol
InChI Key: NXDUSQYJLTULFX-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: is a chemical compound with the molecular formula C11H11NO2. It is known for its unique bicyclic structure, which includes a nitrile group and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the use of anhydrous tetrahydrofuran as a solvent. The reaction is carried out under an argon atmosphere to prevent oxidation. The mixture is cooled to -10°C, and a solution of butyllithium in hexane is added dropwise while maintaining the temperature below -10°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology: Its derivatives may serve as probes or inhibitors in biochemical assays .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as selective agents targeting specific biological pathways, offering new avenues for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness contributes to its diverse range of applications and reactivity compared to similar compounds .

Properties

CAS No.

61755-36-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3,4-dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-7-8-4-11(14-2)12(15-3)5-9(8)10(7)6-13/h4-5,7,10H,1-3H3

InChI Key

NXDUSQYJLTULFX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC(=C(C=C12)OC)OC)C#N

Origin of Product

United States

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